9-cis-RetinylStearate-d5
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Overview
Description
9-cis-RetinylStearate-d5: is a synthetic derivative of vitamin A, specifically a stable isotopically labeled compound. It is primarily used in scientific research due to its unique properties and applications. The compound is characterized by its molecular formula C38H59D5O2 and a molecular weight of 557.94 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-cis-RetinylStearate-d5 involves the esterification of 9-cis-retinol with stearic acid. The reaction typically requires a catalyst, such as dicyclohexylcarbodiimide (DCC) , and is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the compound .
Chemical Reactions Analysis
Types of Reactions: 9-cis-RetinylStearate-d5 undergoes various chemical reactions, including:
Oxidation: Conversion to 9-cis-retinoic acid.
Reduction: Reduction to 9-cis-retinol.
Substitution: Esterification and transesterification reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Catalysts like DCC and N,N’-dicyclohexylurea (DCU) are employed.
Major Products:
Oxidation: 9-cis-retinoic acid.
Reduction: 9-cis-retinol.
Substitution: Various esters and derivatives.
Scientific Research Applications
9-cis-RetinylStearate-d5 is widely used in scientific research, including:
Mechanism of Action
The mechanism of action of 9-cis-RetinylStearate-d5 involves its conversion to active retinoids, such as 9-cis-retinoic acid. These active retinoids bind to and activate retinoid receptors (RARs and RXRs), which regulate gene expression involved in cell differentiation, proliferation, and apoptosis .
Comparison with Similar Compounds
- 9-cis-Retinoic acid
- 9-cis-Retinyl acetate
- All-trans-retinoic acid (ATRA)
- 13-cis-retinoic acid (Isotretinoin)
Uniqueness: 9-cis-RetinylStearate-d5 is unique due to its stable isotopic labeling, which makes it particularly useful in tracing studies and metabolic research. Its specific configuration and labeling provide distinct advantages in analytical applications compared to its unlabeled counterparts .
Properties
IUPAC Name |
[3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] octadecanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H64O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27-37(39)40-32-30-34(3)25-22-24-33(2)28-29-36-35(4)26-23-31-38(36,5)6/h22,24-25,28-30H,7-21,23,26-27,31-32H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGACJMSLZMZOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H64O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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